Methyl N-Cbz-morpholine-2-carboxylate
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Overview
Description
Methyl N-Cbz-morpholine-2-carboxylate is a chemical compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol It is a morpholine derivative, characterized by the presence of benzyl and methyl groups attached to the morpholine ring
Mechanism of Action
Methyl N-Cbz-morpholine-2-carboxylate, also known as MethylN-Cbz-morpholine-2-carboxylate or 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate, is a chemical compound with the molecular formula C14H17NO5 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Preparation Methods
The synthesis of Methyl N-Cbz-morpholine-2-carboxylate typically involves the reaction of morpholine with benzyl and methyl substituents under specific conditions. One common method involves the use of benzyl chloride and methyl chloroformate as reagents, with the reaction carried out in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl N-Cbz-morpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
Methyl N-Cbz-morpholine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties
Comparison with Similar Compounds
Methyl N-Cbz-morpholine-2-carboxylate can be compared with other morpholine derivatives, such as:
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: This compound is used as a photoinitiator in polymerization reactions.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: This compound is used in the synthesis of complex drug-like molecules.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of applications in research and industry.
Properties
IUPAC Name |
4-O-benzyl 2-O-methyl morpholine-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-13(16)12-9-15(7-8-19-12)14(17)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYPAXFAPGHPIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601212981 |
Source
|
Record name | 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601212981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135782-22-8 |
Source
|
Record name | 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135782-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601212981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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